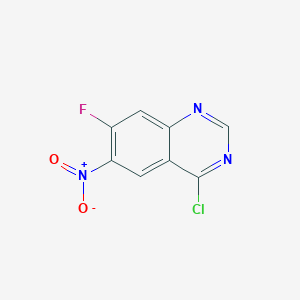
4-Chloro-7-fluoro-6-nitroquinazoline
Número de catálogo B050361
Peso molecular: 227.58 g/mol
Clave InChI: UYQMNEZWVKRWMS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08461166B2
Procedure details


4-Chloro-7-fluor-6-nitroquinazoline was prepared as described in Mishani et al. (2005). In brief, 2-amino-4-fluorobezoic acid was reacted with formamide, at 160° C. for 3 hours. The resulting 7-fluoro-4-hydroxyquinazoline (Compound 22) was then reacted with a mixture of nitric acid and sulfuric acid, at 100° C., for 2 hours, to thereby obtain 7-fluoro-4-hydroxy-6-nitroquinazoline (Compound 23), which was thereafter reacted with thionyl chloride in DMF (reflux, 7 hours), to obtain 4-chloro-fluoro-6-nitroquinazoline (Compound 24, see, FIG. 3).











Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9](F)[CH:8]=[CH:7][C:3]=1C(O)=O.[CH:12]([NH2:14])=O.[F:15][C:16]1C=C2C(C(O)=NC=N2)=CC=1.[N+:27]([O-:30])(O)=[O:28].S(=O)(=O)(O)O.[F:36][C:37]1[CH:46]=[C:45]2[C:40]([C:41](O)=[N:42][CH:43]=[N:44]2)=[CH:39][C:38]=1[N+:48]([O-:50])=[O:49].S(Cl)([Cl:53])=O>CN(C=O)C>[Cl:53][C:41]1[C:40]2[C:45](=[CH:46][C:37]([F:36])=[C:38]([N+:48]([O-:50])=[O:49])[CH:39]=2)[N:44]=[CH:43][N:42]=1.[Cl:53][C:2]1[C:3]2[C:12](=[CH:10][CH:9]=[C:8]([N+:27]([O-:30])=[O:28])[CH:7]=2)[N:14]=[C:16]([F:15])[N:1]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)O)C=CC(=C1)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C2C(=NC=NC2=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C2C(=NC=NC2=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C2C(=NC=NC2=C1)O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C2C(=NC=NC2=C1)O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)[N+](=O)[O-])F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=NC2=CC=C(C=C12)[N+](=O)[O-])F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
